Mal-PEG2-NH-Boc

PROTAC Linker Design Bioconjugation PEGylation

In PROTAC design, linker length critically impacts ternary complex geometry and degradation efficiency; a mismatch can stall projects. Mal-PEG2-NH-Boc delivers a precise 12-atom PEG2 spacer that can optimize potency where longer linkers (e.g., PEG12) fail. Its maleimide couples selectively to thiols, while the Boc-protected amine remains inert until mild acidic deprotection, enabling high-yield sequential bioconjugation for ADCs and PROTACs. Sourced at ≥98% HPLC purity, it minimizes confounding impurities in biological assays.

Molecular Formula C15H24N2O6
Molecular Weight 328.36 g/mol
CAS No. 660843-21-0
Cat. No. B608831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG2-NH-Boc
CAS660843-21-0
SynonymsMal-PEG2-NH-Boc
Molecular FormulaC15H24N2O6
Molecular Weight328.36 g/mol
Structural Identifiers
InChIInChI=1S/C15H24N2O6/c1-15(2,3)23-14(20)16-6-8-21-10-11-22-9-7-17-12(18)4-5-13(17)19/h4-5H,6-11H2,1-3H3,(H,16,20)
InChIKeyANPNLGYUZZQPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG2-NH-Boc (CAS 660843-21-0): A Short-Chain, Heterobifunctional PEG Linker for PROTAC and Bioconjugate Synthesis


Mal-PEG2-NH-Boc (CAS 660843-21-0) is a heterobifunctional polyethylene glycol (PEG) derivative classified as a non-cleavable linker for bioconjugation and targeted protein degradation [1]. Its structure comprises a maleimide group for thiol-specific conjugation and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a short PEG2 spacer (two ethylene glycol units) [2]. This architecture provides orthogonal reactivity: the maleimide enables site-specific covalent attachment to cysteine residues, while the Boc group remains inert during this step and can be subsequently deprotected under mild acidic conditions to expose a free amine for further derivatization [3]. With a molecular weight of 328.36 g/mol, it is a compact, modular building block primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) .

Why Mal-PEG2-NH-Boc Cannot Be Readily Substituted by Other PEG Linkers in PROTAC Design


In PROTAC development, linker length and composition are critical determinants of ternary complex formation and degradation efficiency. While many PEG-based linkers are available, simple substitution of Mal-PEG2-NH-Boc with a longer or shorter analog can significantly alter biological activity. For instance, a study on PROTACs targeting ERα demonstrated that a PEG linker of 16 atoms exhibited stronger degradation activity compared to a 12-atom PEG linker [1]. Conversely, linkers that are too short may sterically hinder the necessary protein-protein interactions, while excessively long linkers can introduce conformational flexibility that reduces effective molarity and degradation potency [2]. Mal-PEG2-NH-Boc, with its specific 12-atom spacer, occupies a defined physicochemical space that may be optimal for certain target/E3 ligase pairs, making it non-interchangeable with other PEG linkers without empirical validation [3].

Quantitative Differentiation of Mal-PEG2-NH-Boc: Comparative Evidence for Scientific Selection


PEG2 Spacer Length: Balancing Solubility and Compactness vs. Longer PEG Linkers

Mal-PEG2-NH-Boc features a PEG2 spacer (two ethylene glycol units) resulting in a linker length of approximately 12 atoms . This contrasts with longer PEG linkers like Mal-PEG12-NH-Boc (12 ethylene glycol units) which have a significantly extended reach. In PROTAC design, linker length is a critical parameter: a study on ERα-targeting PROTACs found that a 16-atom PEG linker induced stronger degradation than a 12-atom PEG linker [1]. This suggests that the 12-atom spacer of Mal-PEG2-NH-Boc may be optimal for specific target/E3 ligase pairs requiring a more compact architecture, while longer linkers could be detrimental for others due to excessive flexibility or suboptimal orientation.

PROTAC Linker Design Bioconjugation PEGylation

Molecular Weight and Compactness: Lower MW for Improved Cellular Permeability vs. Larger Linkers

Mal-PEG2-NH-Boc has a molecular weight of 328.36 g/mol , which is significantly lower than longer PEG linkers such as Mal-PEG12-NH-Boc (MW approx. 737 g/mol) or N-Mal-N-bis(PEG2-NH-Boc) (MW 630.74 g/mol) . In PROTAC development, linker molecular weight contributes to the overall size of the degrader molecule, which can impact cellular permeability and pharmacokinetic properties. While no direct head-to-head permeability comparison is available, the lower MW of Mal-PEG2-NH-Boc offers a theoretical advantage in maintaining a smaller degrader footprint, which is generally favorable for passive diffusion across cell membranes [1].

PROTAC Design Cellular Permeability Molecular Weight

Purity and Batch Consistency: HPLC Purity Specifications vs. Industry Standards

Commercially available Mal-PEG2-NH-Boc is consistently supplied with HPLC purity specifications of 95-98% across multiple reputable vendors [1][2]. For instance, Glyco Mindsynth reports HPLC purity of 95-98% with confirmatory 1H NMR and mass spectrometry [1]. This level of purity meets or exceeds typical industry standards for PEG linkers used in PROTAC synthesis, where impurities can lead to side reactions or reduced conjugation efficiency. In comparison, some lower-cost analogs may be offered at lower purity grades (e.g., 90-95%) without rigorous analytical documentation.

Quality Control Purity Reproducibility

Orthogonal Reactivity: Maleimide-Thiol Conjugation and Acid-Labile Boc Protection vs. Non-Protected Analogs

Mal-PEG2-NH-Boc provides two orthogonal reactive handles: a maleimide group for selective thiol conjugation under mild conditions (pH 6.5-7.5) and a Boc-protected amine that is stable under these conditions but can be quantitatively deprotected with trifluoroacetic acid (TFA) or HCl to reveal a free amine for subsequent coupling [1]. This orthogonal protection strategy is essential for sequential bioconjugation, enabling precise, stepwise assembly of complex molecules. In contrast, unprotected amine analogs (e.g., Mal-PEG2-NH2) would react non-selectively with activated esters or other electrophiles during the thiol conjugation step, leading to cross-linking and reduced yields.

Bioconjugation Chemistry Orthogonal Protection Maleimide-Thiol

Optimal Use Cases for Mal-PEG2-NH-Boc Based on Comparative Evidence


Synthesis of Compact PROTACs for Targets Requiring a 12-Atom Linker Spacer

Based on evidence that PROTAC linker length critically impacts degradation efficiency [1], Mal-PEG2-NH-Boc is the linker of choice when designing PROTACs that require a short, 12-atom spacer to achieve optimal ternary complex geometry. This is particularly relevant for targets where a longer PEG linker (e.g., PEG12) would reduce activity, as demonstrated for ERα-targeting PROTACs [1].

Stepwise Bioconjugation Requiring Orthogonal Maleimide and Amine Functionality

The orthogonal reactivity of Mal-PEG2-NH-Boc makes it ideal for multi-step bioconjugation strategies. First, the maleimide selectively conjugates to a thiol-containing biomolecule (e.g., a cysteine-engineered antibody). Subsequent Boc deprotection with TFA exposes a free amine, which can then be coupled to a drug payload or fluorescent dye via NHS ester chemistry [2]. This sequential approach minimizes side reactions and maximizes yield.

High-Purity Linker for Reproducible ADC and PROTAC Synthesis

With commercial sources consistently offering HPLC purity of 95-98% [3], Mal-PEG2-NH-Boc is suitable for applications where high purity is paramount. This includes the synthesis of ADCs and PROTACs intended for in vitro and in vivo studies, where impurities could confound biological results or compromise conjugate stability.

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